

An In-depth Technical Guide to Ethyl Trityl Ether: Chemical Properties and Structure

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Compound of Interest

Compound Name: Ethyl trityl ether

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **ethyl trityl ether**. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize trityl ethers as protecting groups or intermediates in organic synthesis. This document presents key data in a structured format, outlines relevant experimental methodologies, and provides visual representations of its structure and reactivity.

Core Chemical and Physical Properties

Ethyl trityl ether, also known as [ethoxy(diphenyl)methyl]benzene, is a bulky ether commonly used in organic synthesis.^{[1][2]} Its core physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₀ O	[1][3]
Molecular Weight	288.4 g/mol	[1][3]
IUPAC Name	[ethoxy(diphenyl)methyl]benzene	[1]
Synonyms	Ethyl triphenylmethyl ether	[1]
CAS Number	968-39-8	[1]
Melting Point	81-82 °C	[2]
Boiling Point	150-151 °C at 9 Torr	[2]
Density	1.059 g/cm ³ (Predicted)	[2]
SMILES	CCOC(c1ccccc1)(c2ccccc2)c3ccccc3	[1]
InChI	InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3	[1]
InChIKey	HEXJOZGCQASJOM-UHFFFAOYSA-N	[1]

Molecular Structure

The structure of **ethyl trityl ether** is characterized by a central tetrahedral carbon atom bonded to an ethoxy group and three phenyl rings. This bulky triphenylmethyl (trityl) group is sterically demanding and plays a crucial role in its chemical reactivity and use as a protecting group.

Figure 1: Chemical structure of **ethyl trityl ether**.

Experimental Protocols

Synthesis of Ethyl Trityl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of unsymmetrical ethers like **ethyl trityl ether**.^{[4][5][6]} This reaction proceeds via an S_N2 mechanism where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide.^[5] For the synthesis of **ethyl trityl ether**, sodium ethoxide would react with trityl chloride.

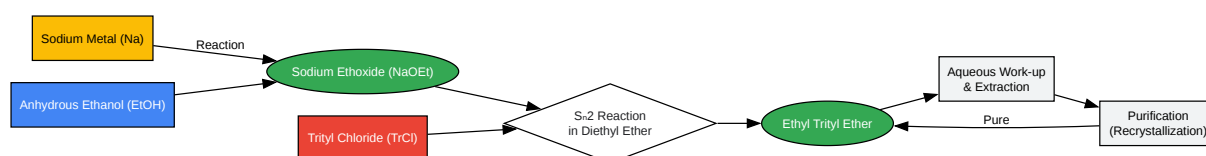
Materials:

- Trityl chloride (Triphenylmethyl chloride)
- Sodium metal
- Anhydrous ethanol
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of anhydrous ethanol with stirring. The reaction is complete when all the sodium has reacted.
- Reaction with Trityl Chloride: To the freshly prepared sodium ethoxide solution, add a solution of trityl chloride in anhydrous diethyl ether dropwise at room temperature with continuous stirring.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure **ethyl trityl ether**.



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Figure 2: Experimental workflow for the synthesis of **ethyl trityl ether**.

Acid-Catalyzed Cleavage of Ethyl Trityl Ether

Ethers are generally unreactive but can be cleaved by strong acids such as HBr or HI.^[7] The cleavage of **ethyl trityl ether** proceeds through an S_N1 mechanism due to the high stability of the tertiary trityl carbocation that is formed upon protonation of the ether oxygen and subsequent departure of ethanol.^{[7][8]}

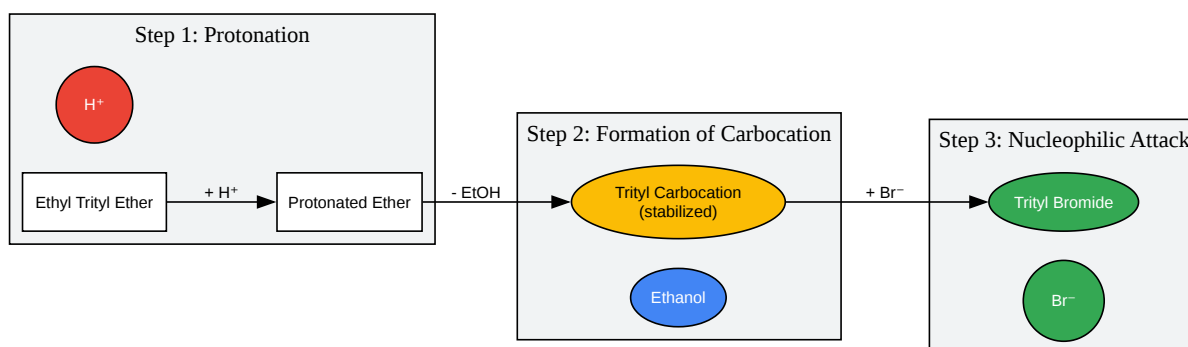
Materials:

- **Ethyl trityl ether**
- Hydrobromic acid (HBr) or Hydroiodic acid (HI)
- Inert solvent (e.g., acetic acid or dichloromethane)

Procedure:

- Dissolve **ethyl trityl ether** in a suitable inert solvent.

- Add a strong acid (e.g., concentrated HBr) to the solution.
- Heat the reaction mixture under reflux. The progress of the reaction can be monitored by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude products, triphenylmethanol and ethyl bromide.



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Figure 3: Mechanism of acid-catalyzed cleavage of **ethyl trityl ether**.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **ethyl trityl ether**.

- 1H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons of the three

phenyl rings will appear as a complex multiplet in the downfield region.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl group, the quaternary carbon of the trityl group, and the carbons of the phenyl rings.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and a prominent C-O stretching band for the ether linkage.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. A major fragmentation pathway is the cleavage of the C-O bond to generate the highly stable trityl cation ($m/z = 243$).^[1]

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